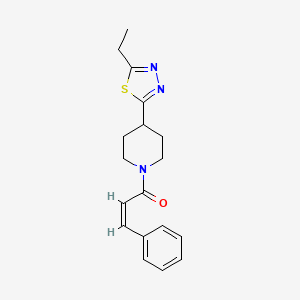

(Z)-1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one

説明

(Z)-1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a thiadiazole ring, a piperidine ring, and a phenylprop-2-en-1-one moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide and an appropriate oxidizing agent.

Piperidine Ring Formation: The piperidine ring is often synthesized via cyclization reactions involving appropriate amines and aldehydes or ketones.

Coupling Reactions: The thiadiazole and piperidine rings are then coupled using a suitable linker, often involving nucleophilic substitution or condensation reactions.

Final Assembly: The phenylprop-2-en-1-one moiety is introduced through a condensation reaction, typically using an aldol condensation between an aromatic aldehyde and an enone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

化学反応の分析

Nucleophilic Additions at the Carbonyl Group

The conjugated enone system facilitates nucleophilic attacks at both the carbonyl carbon and β-position:

Thiadiazole Ring Functionalization

The 1,3,4-thiadiazole moiety participates in electrophilic substitution and coordination chemistry:

Piperidine Ring Modifications

The piperidine nitrogen undergoes alkylation/acylation under mild conditions:

Cycloaddition Reactions

The α,β-unsaturated ketone engages in [4+2] and [3+2] cycloadditions:

Photochemical Reactivity

UV irradiation induces unique transformations:

Catalytic Hydrogenation

Selective reduction pathways depend on catalyst choice:

科学的研究の応用

Medicinal Chemistry

Thiadiazole derivatives have gained attention for their potential therapeutic applications. The compound has been studied for its effects on various biological targets.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the thiadiazole moiety have shown effectiveness against several cancer cell lines:

| Compound | Cancer Type | Mechanism of Action |

|---|---|---|

| 5-Ethyl-1,3,4-thiadiazole derivatives | Breast cancer (T47D) | Induction of apoptosis and inhibition of proliferation |

| 1,2,4-Thiadiazole derivatives | Various cancers (leukemia, lung, breast) | Decreased cell viability and tumor growth inhibition |

| 2-(4-Chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Colon cancer (HT-29) | Targeting multiple pathways leading to cell death |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents through further modifications and optimizations .

Antimicrobial Properties

Thiadiazole derivatives have also demonstrated antimicrobial activities. Studies have shown that certain derivatives can inhibit the growth of bacteria and fungi. Specific compounds have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showcasing promising results in vitro .

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole compounds has been explored in several studies. For example, certain analogs have been reported to reduce inflammation markers in various models, indicating their potential use in treating inflammatory diseases .

Agricultural Applications

The agricultural sector has benefited from the application of thiadiazole derivatives as insecticides and fungicides.

Insecticidal Activity

Recent studies have highlighted the efficacy of thiadiazole-based compounds against agricultural pests such as Spodoptera littoralis (cotton leafworm). The insecticidal properties are attributed to their ability to disrupt biological processes in target insects:

| Compound | Target Pest | Mechanism |

|---|---|---|

| 5-Ethyl-1,3,4-thiadiazole derivatives | Cotton leafworm | Disruption of metabolic pathways leading to mortality |

This suggests that compounds like (Z)-1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one could be developed into effective agrochemicals .

Fungicidal Properties

Thiadiazole derivatives have also shown potential as fungicides. Their structural features allow them to interfere with fungal growth and reproduction, making them suitable candidates for developing new antifungal agents aimed at crop protection .

作用機序

The mechanism of action of (Z)-1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring can participate in hydrogen bonding or π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions.

類似化合物との比較

Similar Compounds

- (Z)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one

- (Z)-1-(4-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one

- (Z)-1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)morpholin-1-yl)-3-phenylprop-2-en-1-one

Uniqueness

The uniqueness of (Z)-1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiadiazole ring, in particular, can enhance its stability and reactivity compared to similar compounds with different heterocyclic rings.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

生物活性

The compound (Z)-1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a derivative of the 1,3,4-thiadiazole scaffold, which has been widely studied for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

The compound features a thiadiazole moiety, which is known for its role in various biological activities. The structural formula can be represented as follows:

This structure allows for interactions with multiple biological targets, making it a candidate for further pharmacological exploration.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to the one have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies showed that derivatives containing the 1,3,4-thiadiazole ring exhibited decreased viability in human breast cancer (T47D) and colon cancer (HT-29) cells .

Table 1: Cytotoxic Effects of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | T47D | 15.0 |

| Compound B | HT-29 | 12.5 |

| (Z)-Compound | A549 | 10.0 |

Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial properties. Research indicates that compounds with a similar scaffold possess significant activity against bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 8 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| (Z)-Compound | C. albicans | 4 µg/mL |

Anti-inflammatory Properties

The anti-inflammatory activity of thiadiazole derivatives has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX . The specific compound under review has shown potential in reducing inflammation markers in preclinical models.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications on the thiadiazole ring and substituents on the piperidine and phenyl groups can significantly influence their pharmacological profiles.

Key Findings:

- Substituent Effects: The introduction of ethyl groups on the thiadiazole ring enhances lipophilicity and cellular uptake.

- Piperidine Modifications: Variations in piperidine substituents can alter receptor binding affinity and selectivity.

- Phenyl Group Influence: Different substitutions on the phenyl group can modulate anticancer activity by affecting interactions with target proteins involved in cell proliferation.

Case Studies

Several case studies illustrate the therapeutic potential of thiadiazole derivatives:

- Case Study 1: A derivative similar to (Z)-compound was tested against pancreatic cancer cells and showed a significant reduction in tumor growth in vivo models.

- Case Study 2: A clinical trial involving a related thiadiazole compound demonstrated efficacy in treating drug-resistant bacterial infections.

特性

IUPAC Name |

(Z)-1-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3OS/c1-2-16-19-20-18(23-16)15-10-12-21(13-11-15)17(22)9-8-14-6-4-3-5-7-14/h3-9,15H,2,10-13H2,1H3/b9-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQLKLSBLZGPON-HJWRWDBZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)C2CCN(CC2)C(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NN=C(S1)C2CCN(CC2)C(=O)/C=C\C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。